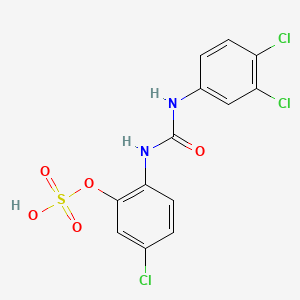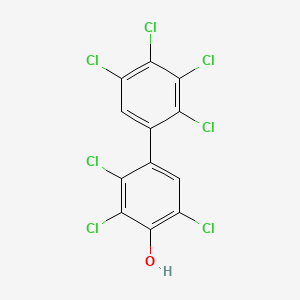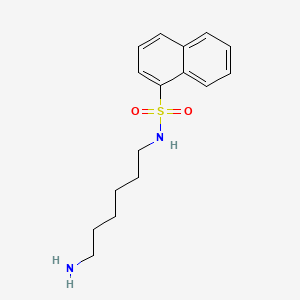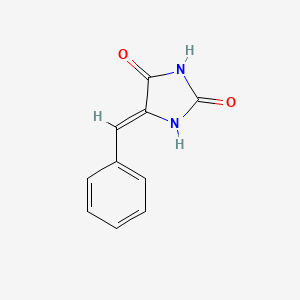
5-Benzylidenhydantoin
Übersicht
Beschreibung
(5Z)-5-Benzylideneimidazolidine-2,4-dione is a chemical compound characterized by its imidazolidine ring structure with a benzylidene group at the 5-position
Wissenschaftliche Forschungsanwendungen
(5Z)-5-Benzylideneimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 5-Benzylidenehydantoin is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase, which is a key component of many signaling pathways that contribute to cell proliferation and survival .
Mode of Action
5-Benzylidenehydantoin, also known as UPR1024, is a novel EGFR tyrosine kinase inhibitor . Its structure is designed to interact at the ATP-binding site of EGFR . This interaction inhibits the autophosphorylation of EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR by 5-Benzylidenehydantoin affects several biochemical pathways. It leads to an accumulation of cells in the S phase of the cell cycle, indicating a disruption in cell cycle progression . Additionally, it induces significant levels of DNA strand breaks, which are associated with increased expression of p53 and p21 WAF1 proteins . These proteins play crucial roles in cell cycle regulation and apoptosis, suggesting that 5-Benzylidenehydantoin has an additive mechanism of action .
Pharmacokinetics
It is known that compounds containing a hydantoin moiety are found in several medicines in clinical use . The presence of a lipophilic substituent at position 1 of the hydantoin nucleus seems to be important for the antiproliferative activity of these compounds .
Result of Action
The action of 5-Benzylidenehydantoin results in both antiproliferative and proapoptotic effects . It inhibits cell proliferation and induces apoptosis in non-small cell lung cancer cell lines . Apoptotic cell death is noted after treatment with 5-Benzylidenehydantoin at concentrations above 10 μmol/L for more than 24 hours, with involvement of both the extrinsic and intrinsic pathways .
Action Environment
It is worth noting that the presence of wild-type p53 improves the drug efficacy, although the effect is also detectable in p53 null cells . This suggests that the cellular environment and genetic context can influence the compound’s action.
Biochemische Analyse
Biochemical Properties
(5Z)-5-benzylideneimidazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins . The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the production of prostaglandins and other related molecules. Additionally, (5Z)-5-benzylideneimidazolidine-2,4-dione may interact with proteins involved in cellular signaling pathways, further influencing biochemical processes within the cell.
Cellular Effects
The effects of (5Z)-5-benzylideneimidazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (5Z)-5-benzylideneimidazolidine-2,4-dione can affect the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes and proteins, thereby exerting anti-inflammatory effects. Additionally, (5Z)-5-benzylideneimidazolidine-2,4-dione may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of (5Z)-5-benzylideneimidazolidine-2,4-dione involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, (5Z)-5-benzylideneimidazolidine-2,4-dione can inhibit the activity of transforming growth factor-beta-activated kinase 1 (TAK1), a kinase involved in the NF-κB signaling pathway . By inhibiting TAK1, the compound prevents the activation of downstream signaling molecules, ultimately reducing the expression of pro-inflammatory genes. Additionally, (5Z)-5-benzylideneimidazolidine-2,4-dione may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5Z)-5-benzylideneimidazolidine-2,4-dione can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . The long-term effects of (5Z)-5-benzylideneimidazolidine-2,4-dione on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of inflammatory pathways and other cellular processes.
Dosage Effects in Animal Models
The effects of (5Z)-5-benzylideneimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation and modulating immune responses . At higher doses, (5Z)-5-benzylideneimidazolidine-2,4-dione may cause toxic or adverse effects, including cellular toxicity and organ damage. It is essential to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
(5Z)-5-benzylideneimidazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids and the production of eicosanoids . By modulating these pathways, (5Z)-5-benzylideneimidazolidine-2,4-dione can affect the levels of key metabolites and alter cellular metabolic processes.
Transport and Distribution
The transport and distribution of (5Z)-5-benzylideneimidazolidine-2,4-dione within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, (5Z)-5-benzylideneimidazolidine-2,4-dione may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of (5Z)-5-benzylideneimidazolidine-2,4-dione plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, (5Z)-5-benzylideneimidazolidine-2,4-dione may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the compound may be localized to the endoplasmic reticulum or mitochondria, influencing various cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-benzylideneimidazolidine-2,4-dione typically involves the condensation of benzaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene group at the 5-position of the imidazolidine ring.
Industrial Production Methods: In an industrial setting, the production of (5Z)-5-benzylideneimidazolidine-2,4-dione may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (5Z)-5-Benzylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different applications.
Vergleich Mit ähnlichen Verbindungen
(5Z,5Z’)-2,2’-(Alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones: These compounds have similar imidazolidine structures but with different substituents, leading to varied chemical and biological properties.
Thiohydantoins: These sulfur-containing analogs exhibit different reactivity and biological activities compared to (5Z)-5-benzylideneimidazolidine-2,4-dione.
Uniqueness: The uniqueness of (5Z)-5-benzylideneimidazolidine-2,4-dione lies in its specific benzylidene substitution, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
3775-01-7 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(5E)-5-benzylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6+ |
InChI-Schlüssel |
UDTSPKADQGPZFS-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Synonyme |
5-phenylmethylenehydantoin 5-PMH |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


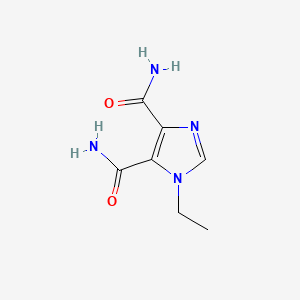
![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)
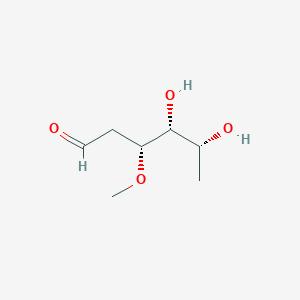


![[(2R,3S,4R,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-5-hydroxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1200327.png)


